

# Excitation and emission maxima of Tamra-peg3-nhs

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## Compound of Interest

Compound Name: Tamra-peg3-nhs

Cat. No.: B12366997

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## An In-depth Technical Guide to TAMRA-PEG3-NHS

For researchers, scientists, and drug development professionals, Tetramethylrhodamine (TAMRA) and its derivatives are indispensable tools for fluorescently labeling biomolecules. This guide focuses on **TAMRA-PEG3-NHS**, a variant that combines the bright orange-red fluorescence of TAMRA with a three-unit polyethylene glycol (PEG) spacer and an amine-reactive N-hydroxysuccinimide (NHS) ester. The PEG linker enhances solubility and reduces steric hindrance, while the NHS ester provides an efficient means of covalently attaching the dye to primary amines on proteins, peptides, and other biomolecules.<sup>[1][2][3]</sup>

## Core Properties and Quantitative Data

The spectral properties of TAMRA are well-characterized, making it a reliable fluorophore for various applications, including fluorescence microscopy, flow cytometry, and FRET-based assays. The NHS ester group reacts specifically with primary amines at a pH range of 7-9 to form a stable amide bond.

Table 1: Quantitative Data for TAMRA Derivatives

Property	Value	Source
Excitation Maximum ( $\lambda_{ex}$ )	~546 - 555 nm	
Emission Maximum ( $\lambda_{em}$ )	~575 - 580 nm	
Molar Extinction Coefficient ( $\epsilon$ )	~84,000 - 95,000 M <sup>-1</sup> cm <sup>-1</sup>	
Fluorescence Quantum Yield ( $\Phi$ )	0.1 - 0.5	
Reactive Group	N-hydroxysuccinimide (NHS) Ester	
Reactivity	Primary Amines (-NH <sub>2</sub> )	

Note: Spectral properties can be influenced by the solvent, pH, and the nature of the conjugated biomolecule.

## Experimental Protocols

This section provides a detailed methodology for a standard protein labeling experiment using **TAMRA-PEG3-NHS**. Optimization may be required for specific applications and biomolecules.

### Protocol 1: Protein Labeling with TAMRA-PEG3-NHS

This protocol describes the covalent conjugation of **TAMRA-PEG3-NHS** to primary amines (e.g., lysine residues) on a target protein.

Materials:

- **TAMRA-PEG3-NHS**
- Protein of interest in an amine-free buffer (e.g., PBS, 0.1 M sodium bicarbonate)
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0 - 9.0
- Purification/Desalting column (e.g., Sephadex G-25) or spin filter

**Procedure:**

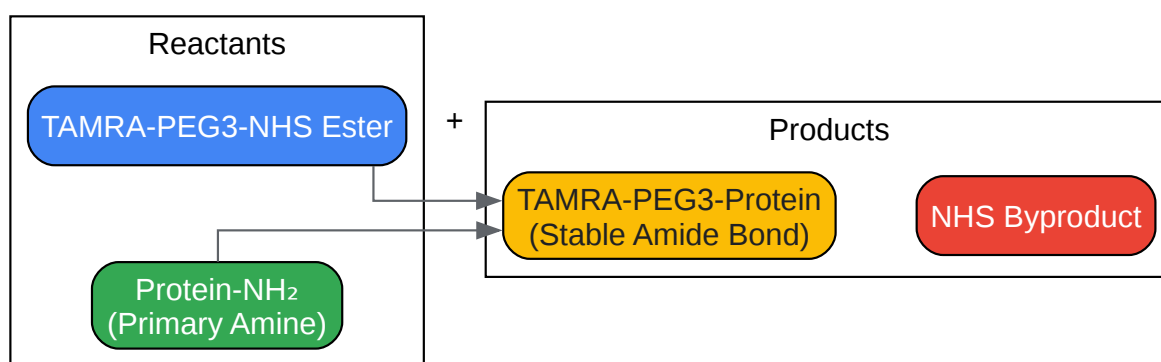
- **Reagent Preparation:**
  - Allow the vial of **TAMRA-PEG3-NHS** to equilibrate to room temperature before opening to prevent moisture condensation.
  - Prepare a 10 mg/mL stock solution of the TAMRA reagent in anhydrous DMSO or DMF. This solution should be prepared fresh as the NHS ester is susceptible to hydrolysis.
  - Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer. Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the target protein for reaction with the NHS ester.
- **Labeling Reaction:**
  - Calculate the required volume of the TAMRA stock solution to achieve a 5- to 10-fold molar excess of dye to protein. This ratio may need to be optimized to achieve the desired degree of labeling.
  - Slowly add the TAMRA stock solution to the protein solution while gently vortexing or stirring.
  - Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
- **Purification of Labeled Protein:**
  - Following incubation, purify the conjugate to remove any unreacted, free dye.
  - This is typically achieved using a size-exclusion chromatography column (like Sephadex G-25), a spin desalting column, or dialysis.
  - Collect the fractions containing the labeled protein, which will be visibly orange-red. The first colored fraction to elute is the labeled protein.
- **Characterization (Optional but Recommended):**

- Determine the degree of labeling (DOL), which represents the average number of dye molecules per protein molecule.
- Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of TAMRA (~555 nm).
- The DOL can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The correction factor (CF) for TAMRA at 280 nm is approximately 0.18-0.3.

## Visualizations

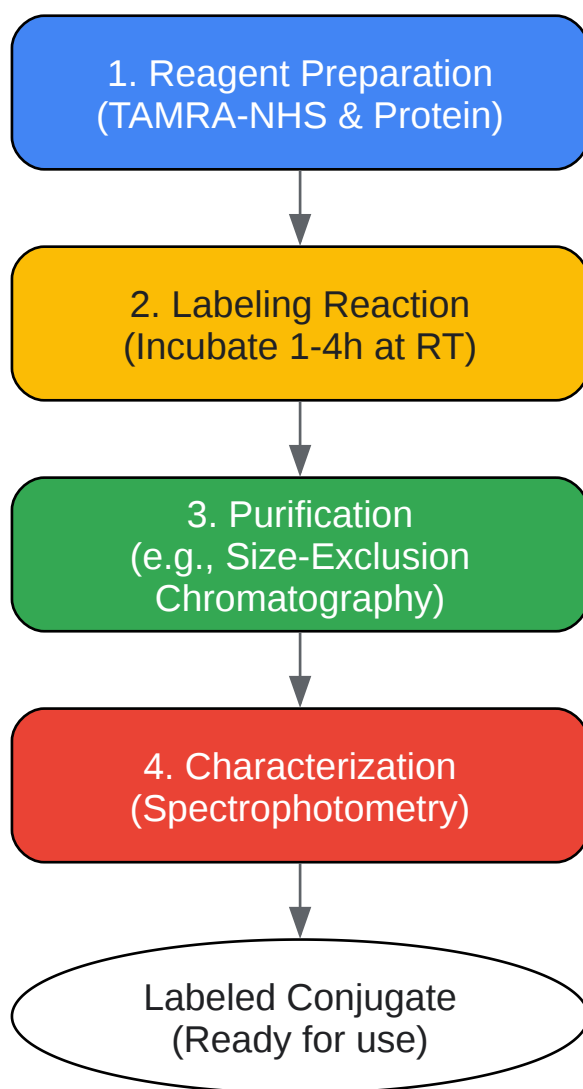
### Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the chemical reaction mechanism and the general experimental workflow for bioconjugation.



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Caption: NHS ester reaction with a primary amine to form a stable amide bond.



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Caption: Experimental workflow for labeling proteins with **TAMRA-PEG3-NHS**.

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## References

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